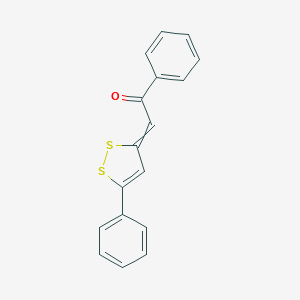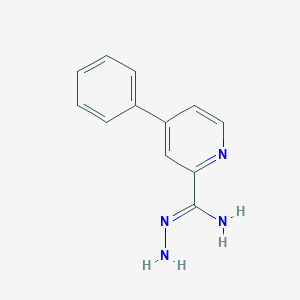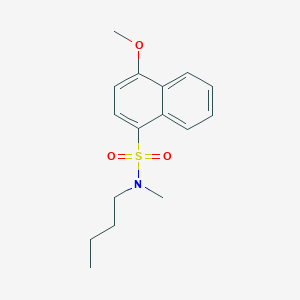
5-bromo-2-methoxy-N-(1-naphthyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-2-methoxy-N-(1-naphthyl)benzenesulfonamide is a chemical compound that belongs to the family of sulfonamides. It has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of 5-bromo-2-methoxy-N-(1-naphthyl)benzenesulfonamide involves the inhibition of enzymes by binding to their active sites. The sulfonamide group in the compound acts as a zinc-binding group, which is essential for the activity of many enzymes. By binding to the zinc ion in the active site, 5-bromo-2-methoxy-N-(1-naphthyl)benzenesulfonamide blocks the activity of the enzyme, leading to its inhibition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-2-methoxy-N-(1-naphthyl)benzenesulfonamide depend on the specific enzyme that is inhibited. For example, inhibition of carbonic anhydrase leads to a decrease in the production of bicarbonate ions, which can be useful in the treatment of glaucoma. Inhibition of matrix metalloproteinases can lead to a decrease in the degradation of extracellular matrix proteins, which can be useful in the treatment of cancer and osteoarthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 5-bromo-2-methoxy-N-(1-naphthyl)benzenesulfonamide is its broad-spectrum inhibitory activity against several enzymes. This makes it a useful tool for studying the role of these enzymes in various physiological processes. However, one of the limitations of the compound is its relatively low potency compared to other sulfonamide inhibitors. This can make it challenging to achieve complete inhibition of the target enzyme at lower concentrations.
Orientations Futures
There are several future directions for the development of 5-bromo-2-methoxy-N-(1-naphthyl)benzenesulfonamide and related compounds. One direction is the optimization of the synthesis method to improve the yield and purity of the product. Another direction is the development of more potent analogs of the compound that can achieve complete inhibition of the target enzyme at lower concentrations. Additionally, the compound can be further studied for its potential applications in the treatment of various diseases, particularly those involving the inhibition of carbonic anhydrase and matrix metalloproteinases.
Méthodes De Synthèse
The synthesis of 5-bromo-2-methoxy-N-(1-naphthyl)benzenesulfonamide involves the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with 1-naphthylamine in the presence of a base such as triethylamine. The reaction takes place at room temperature and the resulting product is purified by recrystallization. The yield of the product is typically around 70-80%.
Applications De Recherche Scientifique
5-bromo-2-methoxy-N-(1-naphthyl)benzenesulfonamide has been widely used in scientific research for its potential applications in medicinal chemistry. It has been found to exhibit inhibitory activity against several enzymes such as carbonic anhydrase, matrix metalloproteinases, and sulfonamide-sensitive enzymes. These enzymes are involved in various physiological processes and their inhibition has potential therapeutic applications in diseases such as cancer, glaucoma, and osteoarthritis.
Propriétés
Formule moléculaire |
C17H14BrNO3S |
|---|---|
Poids moléculaire |
392.3 g/mol |
Nom IUPAC |
5-bromo-2-methoxy-N-naphthalen-1-ylbenzenesulfonamide |
InChI |
InChI=1S/C17H14BrNO3S/c1-22-16-10-9-13(18)11-17(16)23(20,21)19-15-8-4-6-12-5-2-3-7-14(12)15/h2-11,19H,1H3 |
Clé InChI |
ZRDMKTBUUYEFDK-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=CC3=CC=CC=C32 |
SMILES canonique |
COC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-(4-{[(5-bromo-2-methoxyphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B228967.png)



![5-fluoro-2-methoxy-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B229001.png)




